molecular formula C60H142N8O35S8 B1418301 Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate) CAS No. 869561-07-9

Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)

Cat. No.: B1418301
CAS No.: 869561-07-9
M. Wt: 1792.3 g/mol
InChI Key: SCDSEPZWZCMCEW-QRDGSJRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly sulfonated and sulfated carbohydrate derivative with a triethylammonium (TEAH⁺) counterion. Its structure comprises a tetrahydrofuran core linked to a tetrahydro-2H-pyran ring, both heavily substituted with sulfonatooxy and sulfonatooxymethyl groups. The triethylammonium cation enhances solubility in polar solvents and stabilizes the anionic sulfate/sulfonate backbone, making it suitable for applications requiring water-soluble or organosoluble ionic derivatives . Such compounds are often used in pharmaceutical synthesis, catalysis, or as electrolytes due to their ionic conductivity and structural versatility .

Biological Activity

Triethylammonium (TEA) derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound in focus, Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate), exhibits a complex structure that may influence its biological properties.

Chemical Structure and Properties

The compound features a triethylammonium cation and multiple sulfonato groups which enhance solubility and potentially modulate its interaction with biological membranes. The presence of these functional groups suggests potential applications in drug delivery and as therapeutic agents.

Antibacterial Properties

Recent studies have examined the antibacterial efficacy of TEA derivatives against various strains of bacteria. A notable finding is that compounds containing triethylammonium cations often demonstrate lower antibacterial activity compared to those with more lipophilic or aromatic cations. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain TEA derivatives were found to be greater than 64 µg/mL against Staphylococcus aureus strains .
  • In contrast, some derivatives exhibited promising MIC values as low as 2 µg/mL for specific compounds .

Antifungal Activity

The triethylammonium moiety has also been linked to antifungal properties. In vitro studies indicated that TEA complexes enhanced antifungal activity against several fungal strains. For example:

  • Triethylammonium chloride demonstrated increased antifungal properties when complexed with certain organic compounds .

Anti-inflammatory and Antidepressant Effects

Beyond antimicrobial activity, TEA derivatives have shown potential anti-inflammatory and antidepressant effects. Research indicates that these compounds may modulate inflammatory pathways and neurotransmitter systems .

The mechanism by which triethylammonium compounds exert their biological effects is not fully elucidated but may involve:

  • Disruption of bacterial membrane integrity leading to cell lysis.
  • Modulation of ion channels or transporters due to their cationic nature.
  • Interaction with specific receptors involved in inflammatory responses.

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial activity of various quaternary ammonium salts including triethylammonium derivatives:

  • Results : Compounds with longer alkyl chains showed improved activity up to a certain threshold before declining due to the "cut-off" effect .
CompoundMIC (µg/mL)MBC (µg/mL)
TEA Derivative A48
TEA Derivative B16>64
TEA Derivative C3264

Case Study 2: Antifungal Efficacy

A comparative analysis of TEA derivatives against Candida species revealed:

  • Findings : Certain triethylammonium complexes exhibited significant antifungal activity with MIC values ranging from 8 to 32 µg/mL .

Comparison with Similar Compounds

Structural and Functional Analogues

(A) Triethylammonium Bis(trifluoromethylsulfonyl)imide (NEt₃H TFSI)

  • Structure : TEAH⁺ paired with a bis(trifluoromethylsulfonyl)imide anion.
  • Key Differences : Unlike the target compound, NEt₃H TFSI lacks carbohydrate-derived backbones and sulfate/sulfonate groups. Its fluorinated anion provides superior electrochemical stability, making it ideal for high-voltage (4V) supercapacitors .
  • Solubility : Highly soluble in organic solvents (e.g., acetonitrile) but less compatible with aqueous systems compared to the target compound’s hydrophilic sulfonate/sulfate groups .

(B) Triethylammonium Salts of Triphenylphosphinegold(I) Sulfanylcarboxylates

  • Structure : Gold(I) complexes with sulfanylcarboxylate ligands and TEAH⁺ counterions.
  • Their metal-centered reactivity contrasts with the target’s non-metallic, polyanionic structure .
  • Stability : Gold complexes may decompose under light or heat, whereas the target compound’s stability depends on pH and cation retention .

(C) Triethylammonium Methanesulfonate

  • Structure : Simple TEAH⁺ paired with methanesulfonate.
  • Key Differences: Used in lignin depolymerization, this salt has a smaller anion and lower charge density compared to the target compound’s multi-sulfated/sulfonated scaffold.

(D) Triethylammonium Nucleotide Analogues (e.g., CAS 738600-40-3)

  • Structure: TEAH⁺ salts of phosphorylated nucleosides (e.g., ((2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl triphosphate).
  • Key Differences : These compounds share the TEAH⁺ counterion but feature nucleotide backbones instead of sulfated carbohydrates. They are used in enzymatic assays and RNA synthesis, leveraging their solubility and biocompatibility .

Physicochemical Properties

Compound Solubility Thermal Stability Key Applications Stability Challenges
Target Compound High in water/DMSO Moderate (pH-sensitive) Catalysis, electrolytes Cation loss during purification
NEt₃H TFSI Organic solvents High (up to 300°C) Supercapacitors, batteries Hygroscopicity
Gold(I) Sulfanylcarboxylates Limited aqueous Low (light-sensitive) Anticancer agents Redox decomposition
Triethylammonium Methanesulfonate Polar aprotic solvents Moderate Lignin degradation Over-oxidation
Nucleotide Analogues (e.g., CAS 738600-40-3) Water/methanol High (biostable) Molecular biology, diagnostics Enzymatic hydrolysis

Stability and Purification Challenges

The target compound shares a critical vulnerability with other TEAH⁺ salts: cation loss during purification. demonstrates that chromatographic purification or solvent evaporation can strip TEAH⁺, leading to acidic byproducts or non-stoichiometric salts. This issue is exacerbated in multi-sulfated/sulfonated compounds, where cation loss may destabilize the anion network . In contrast, NEt₃H TFSI and gold(I) sulfanylcarboxylates are less prone to cation loss due to stronger ion-pair interactions .

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;triethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O35S8.8C6H15N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;8*1-4-7(5-2)6-3/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*4-6H2,1-3H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDSEPZWZCMCEW-QRDGSJRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H142N8O35S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1792.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)
Triethylammonium (2R,3R,4S,5R,6R)-2-(((2S,3S,4R,5R)-3,4-bis(sulfonatooxy)-2,5-bis((sulfonatooxy)methyl)tetrahydrofuran-2-yl)oxy)-6-((sulfonatooxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(sulfate)

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